molecular formula C16H8F10O2 B6328784 1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane CAS No. 477529-14-9

1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane

Cat. No.: B6328784
CAS No.: 477529-14-9
M. Wt: 422.22 g/mol
InChI Key: QESBIIQOQXLQTJ-UHFFFAOYSA-N
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Description

1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and hydroxyl groups makes it a compound of interest in various scientific fields, including chemistry, biology, and materials science. The trifluoromethyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-trifluoromethylbenzaldehyde and tetrafluoroethylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids or transition metal complexes.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of advanced materials, such as coatings and adhesives, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, making it effective in various biological applications. The hydroxyl groups allow for the formation of hydrogen bonds with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis-(4-hydroxyphenyl)-1,1,2,2-tetrafluoroethane: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.

    1,2-Bis-(4-hydroxy-3-methylphenyl)-1,1,2,2-tetrafluoroethane: Contains methyl groups instead of trifluoromethyl groups, affecting its stability and interactions.

Uniqueness

1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane is unique due to the presence of trifluoromethyl groups, which enhance its stability, reactivity, and ability to interact with biological molecules. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[1,1,2,2-tetrafluoro-2-[4-hydroxy-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F10O2/c17-13(18,7-1-3-11(27)9(5-7)15(21,22)23)14(19,20)8-2-4-12(28)10(6-8)16(24,25)26/h1-6,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESBIIQOQXLQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)O)C(F)(F)F)(F)F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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